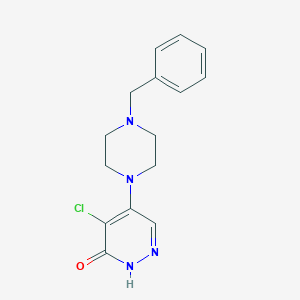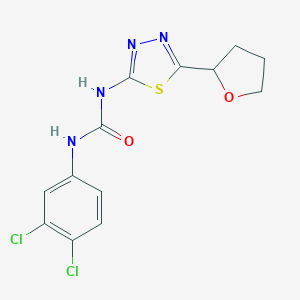![molecular formula C15H18N2O3S2 B284161 N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as PTAP, is a chemical compound that has been extensively studied for its potential therapeutic effects.
作用機序
The mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the improvement of insulin sensitivity and glucose metabolism, and the protection against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide research, including the development of more potent and selective N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide analogs, the investigation of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in combination with other therapeutic agents, and the exploration of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in different disease models. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide and its potential therapeutic applications.
In conclusion, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound that has shown promise as a potential therapeutic agent in a variety of diseases. Its specificity for certain signaling pathways and its ability to inhibit cell growth and proliferation make it an attractive target for further research. However, its potential toxicity and the need for further understanding of its mechanism of action highlight the importance of continued investigation in this field.
合成法
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with propylamine and thienylacetic acid. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to protect against oxidative stress and inflammation.
特性
分子式 |
C15H18N2O3S2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
N-[4-(propylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h3-8,10,16H,2,9,11H2,1H3,(H,17,18) |
InChIキー |
XBUNGFQXMKMPCG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
正規SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)